molecular formula C10H18O4 B13676235 Methyl 2,2-diethoxycyclobutanecarboxylate

Methyl 2,2-diethoxycyclobutanecarboxylate

Cat. No.: B13676235
M. Wt: 202.25 g/mol
InChI Key: CFODKVZDJYYJRM-UHFFFAOYSA-N
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Description

Methyl 2,2-diethoxycyclobutanecarboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products. This particular compound is characterized by a cyclobutane ring substituted with two ethoxy groups and a methyl ester group. Its unique structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-diethoxycyclobutanecarboxylate can be synthesized through the reaction of 1,1-diethoxyethylene with acrylic acid methyl ester . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diethoxycyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.

    Substitution: Various nucleophiles can be used to substitute the ethoxy groups, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,2-diethoxycyclobutanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-diethoxycyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclobutanecarboxylate: Similar structure but lacks the ethoxy groups.

    Ethyl 2,2-diethoxycyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2,2-diethoxycyclobutanecarboxylate is unique due to the presence of both ethoxy groups and a methyl ester group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2,2-diethoxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-13-10(14-5-2)7-6-8(10)9(11)12-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFODKVZDJYYJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1C(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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